molecular formula C19H28N2O B2757839 (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide CAS No. 2411322-76-2

(E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide

Cat. No. B2757839
CAS RN: 2411322-76-2
M. Wt: 300.446
InChI Key: CZQHZRSKTPSVBC-KPKJPENVSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide, also known as DMXAA or ASA404, is a small molecule drug that has been studied for its potential anti-cancer properties. This compound has been shown to have promising results in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer.

Mechanism of Action

The exact mechanism of action of (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide is not fully understood. However, it is believed that (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide activates the immune system to attack and destroy tumor cells. (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide has also been shown to increase the permeability of tumor blood vessels, allowing immune cells to enter the tumor and attack the cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide has been shown to have a number of biochemical and physiological effects. (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide has also been shown to increase the permeability of tumor blood vessels, leading to increased blood flow to the tumor and increased delivery of chemotherapy drugs. (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide has a number of advantages for lab experiments. (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide is relatively easy to synthesize and is stable under normal laboratory conditions. (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide has also been shown to have low toxicity in preclinical studies. However, (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide has some limitations for lab experiments. (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide is not very soluble in water, which can make it difficult to administer in vivo. (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide also has a short half-life in the body, which can limit its effectiveness in cancer treatment.

Future Directions

There are a number of future directions for (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide research. One area of research is to develop more effective formulations of (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide that can be administered in vivo. Another area of research is to investigate the potential of (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide may also have potential in the treatment of other diseases, such as inflammatory disorders and infectious diseases. Further research is needed to fully understand the potential of (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide in these areas.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide can be synthesized through a multi-step process. The starting material is 2-bromo-2-phenylethylcyclopentane, which is reacted with magnesium to form a Grignard reagent. This reagent is then reacted with 2-methyl-3-butyn-2-ol to form the corresponding alcohol. The alcohol is then dehydrated to form the corresponding alkyne, which is reacted with dimethylamine to form (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide has been extensively studied for its potential anti-cancer properties. Preclinical studies have shown that (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide can induce tumor cell death and inhibit tumor growth in various types of cancer, including lung, breast, colon, and prostate cancer. (E)-4-(Dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-21(2)15-7-12-19(22)20-18-11-6-10-17(18)14-13-16-8-4-3-5-9-16/h3-5,7-9,12,17-18H,6,10-11,13-15H2,1-2H3,(H,20,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQHZRSKTPSVBC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCCC1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCCC1CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide

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